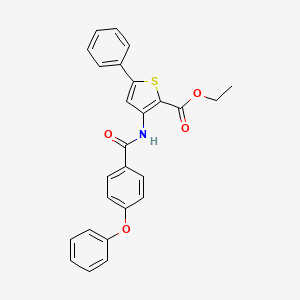

Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

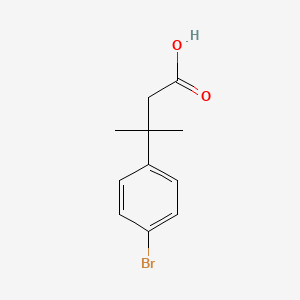

This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two phenyl rings, which are six-membered carbon rings (benzene rings). It also contains an amide functional group (benzamido) and an ester functional group (carboxylate). The presence of the phenoxy group indicates a phenyl ring connected through an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be planar due to the conjugated system of the thiophene and phenyl rings. The electron-donating oxygen atom in the phenoxy group and the electron-withdrawing amide and ester groups would contribute to the compound’s reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the thiophene ring can undergo electrophilic aromatic substitution reactions, and the amide and ester groups can participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide and ester groups would likely make the compound somewhat soluble in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Polyimides

Research has explored the synthesis of new aromatic polyimides, highlighting the significance of such compounds in materials science. These polyimides exhibit solubility in various organic solvents and show high thermal stability, which could imply potential applications for Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate in creating materials with specific desirable properties, such as thermal resistance and solubility in fabrication processes (Butt et al., 2005).

Organic Photovoltaics and Semiconductor Materials

The design and synthesis of conjugated polymers incorporating 3,4-ethylenedioxythiophene as the conjugated side chain illustrate the potential for such compounds to enhance the performance of polymer photodetectors and organic photovoltaic cells. These modifications have shown to significantly reduce the dark current in these devices without a considerable decrease in photovoltaic properties, suggesting a pathway for the application of Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate in the development of high-performance electronic devices (Zhang et al., 2015).

Synthesis of Bridged 3-Benzazepine Derivatives

In the realm of organic chemistry, the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues showcases the versatility of ethyl derivatives in synthesizing complex organic compounds. This type of research indicates potential applications of Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate in the synthesis of novel organic compounds with specific biological or chemical properties (Gentles et al., 1991).

Safety And Hazards

Direcciones Futuras

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could involve further testing of its biological activity, potential side effects, and efficacy compared to existing treatments .

Propiedades

IUPAC Name |

ethyl 3-[(4-phenoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO4S/c1-2-30-26(29)24-22(17-23(32-24)18-9-5-3-6-10-18)27-25(28)19-13-15-21(16-14-19)31-20-11-7-4-8-12-20/h3-17H,2H2,1H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQJJJJKUQUYMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide](/img/structure/B2405737.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2405739.png)

![(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2405740.png)

![4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2405742.png)

methanone](/img/structure/B2405746.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)

![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2405751.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2405752.png)